1-Propyl-1h-benzimidazole
Overview
Description
“1-Propyl-1h-benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and imidazole . The molecular formula of “1-Propyl-1h-benzimidazole” is C10H12N2 .
Molecular Structure Analysis
The molecular structure of “1-Propyl-1h-benzimidazole” consists of a benzimidazole core with a propyl group attached . The molecular weight is 160.22 g/mol . The InChI string representation of its structure is InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3
.
Physical And Chemical Properties Analysis
“1-Propyl-1h-benzimidazole” has a molecular weight of 160.22 g/mol . It has a topological polar surface area of 17.8 Ų and a complexity of 147 . It has no hydrogen bond donor count and one hydrogen bond acceptor count . The compound has two rotatable bonds .
Scientific Research Applications
Benzimidazole derivatives are important in therapeutics applications of medicine, having a variety of biological activities . They are used in several fields, including:
Pharmacology
Benzimidazole derivatives are used as antihistamine, analgesics, antifungal, antiviral, antitumor, antiparasitic drugs, and are also used in endocrinology, cardiovascular disease, and neurology . They are found to be potent inhibitors of various enzymes involved in these therapeutic uses .
Chemotherapy
Due to their isostructural pharmacophore of naturally occurring active biomolecules, benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .
Antimicrobial Agents
Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
Fuel Cells
Polybenzimidazole (PBI) derivatives, which include benzimidazole, are used as solid electrolyte for fuel cells .
Fibers and Coatings
PBI derivatives are also used in the production of fibers and thin coatings .
Removal of Metals
They are used for the removal of uranium, thorium, and palladium from aqueous medium .
Antitumor Agents
Benzimidazole derivatives such as bendamustine, selumetinib, galeterone, and pracinostat are used as antitumor agents .
Proton Pump Inhibitors
Compounds like pantoprazole, lansoprazole, esomeprazole, and ilaprazole are used as proton pump inhibitors .
Analgesics
Bezitramide is an example of a benzimidazole derivative used as an analgesic .
Antihelminthics
Mebendazole, albendazole, thiabendazole, and flubendazole are used as antihelminthics .
Antibacterials
Ridinilazole is used as an antibacterial .
Antihistamines
Astemizole and bilastine are used as antihistamines .
Antivirals
Enviradine, samatasvir, and maribavir are used as antivirals .
Antihypertensives
Antibacterial Agents
Benzimidazole derivatives have been reported to have potent antibacterial activities. For instance, some derivatives have shown significant activity against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Antiviral Agents
Certain benzimidazole derivatives such as enviradine, samatasvir, and maribavir are used as antivirals .
Antihepatitic Agents
Benzimidazole derivatives have also been explored for their antihepatitic properties .
Anti-RSV Agents
Some benzimidazole derivatives have shown promising results against respiratory syncytial virus (RSV) .
Antifungal Agents
Benzimidazole derivatives are also known for their antifungal properties .
Antiprotozoal Agents
Compounds bearing benzimidazole nucleus have been used as antiprotozoal agents .
Future Directions
Benzimidazole derivatives have attracted a great deal of interest among medicinal chemists due to their significant importance as chemotherapeutic agents in diverse clinical conditions . The significance of these compounds in targeting enzymes offers promising prospects for future research in the field of neuropharmacology .
properties
IUPAC Name |
1-propylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUVIELFLONRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353376 | |
Record name | 1-propyl-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1h-benzimidazole | |
CAS RN |
7665-66-9 | |
Record name | 1-propyl-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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